(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone
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Overview
Description
(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.
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Scientific Research Applications
Selective O-demethylation and Bromination
One study discusses the synthesis of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone and its selective O-demethylation during bromination, leading to the formation of bromophenol derivatives. This process highlights the compound's potential application in organic synthesis and the development of new brominated products with potential biological activities (Çetinkaya et al., 2011).
Antioxidant Properties
Another research area involves the investigation of antioxidant properties. For example, derivatives of diphenylmethanone, including bromophenols, were synthesized and evaluated for their antioxidant activities, demonstrating their potential as effective antioxidant agents (Balaydın et al., 2010).
Antimicrobial and Antifungal Activity
Xanthones, xanthenediones, and spirobenzofurans derived from reactions involving similar compounds have been shown to possess notable antimicrobial activity, particularly towards yeasts such as Cryptococcus neoformans and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Omolo et al., 2011).
In Vitro and In Vivo Antitumor Effects
The phenstatin family, to which similar compounds belong, has been researched for its in vitro and in vivo antitumor effects. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a known tubulin inhibitor, has shown potent cytotoxic activity and antitumor effects without substantial toxicity, indicating its potential in cancer therapy (Magalhães et al., 2011).
Kinetic and Mechanistic Studies
Research on the kinetics and mechanisms of reactions involving similar compounds, such as the heterogeneous ozonolysis of folpet and dimethomorph, provides insights into their environmental fate and the development of degradation-resistant agricultural chemicals (Rashidi et al., 2013).
Mechanism of Action
Target of Action
It is known that substituted phenylmorpholines, which are chemical derivatives of phenylmorpholine, act as releasers of monoamine neurotransmitters .
Mode of Action
Based on its structural similarity to substituted phenylmorpholines, it might interact with its targets by releasing monoamine neurotransmitters .
Biochemical Pathways
It has been demonstrated that a compound with a similar structure, dpp23, induced reactive oxygen species (ros) generation . This suggests that (3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone might also influence oxidative stress pathways.
Result of Action
It is known that dpp23, a compound with a similar structure, induced ros generation . This suggests that this compound might also have a similar effect.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-16-10-15(11-17(12-16)23-2)19(21)20-8-9-24-18(13-20)14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMXZBRDAYQNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.